molecular formula C14H18N2O B411896 (E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE

(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE

Cat. No.: B411896
M. Wt: 230.31g/mol
InChI Key: OWQGBCNJLLEPCT-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE typically involves the reaction of 3-Methyl-1-(1-methyl-1H-indol-3-yl)-butan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE is not fully understood. it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.

    3-Methyl-1H-indole-2-carboxylic acid: Shares the indole core structure but differs in functional groups.

    1-Methyl-1H-indole-3-acetic acid: Similar indole structure with different substituents.

Uniqueness

(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31g/mol

IUPAC Name

(NE)-N-[3-methyl-1-(1-methylindol-3-yl)butylidene]hydroxylamine

InChI

InChI=1S/C14H18N2O/c1-10(2)8-13(15-17)12-9-16(3)14-7-5-4-6-11(12)14/h4-7,9-10,17H,8H2,1-3H3/b15-13+

InChI Key

OWQGBCNJLLEPCT-FYWRMAATSA-N

Isomeric SMILES

CC(C)C/C(=N\O)/C1=CN(C2=CC=CC=C21)C

SMILES

CC(C)CC(=NO)C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CC(C)CC(=NO)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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